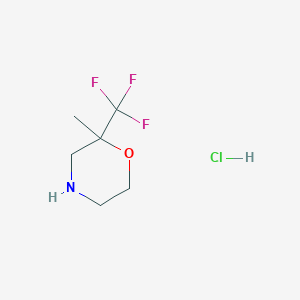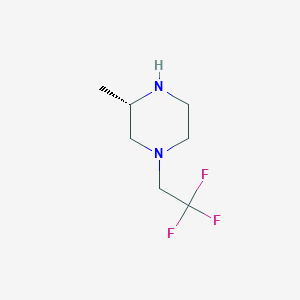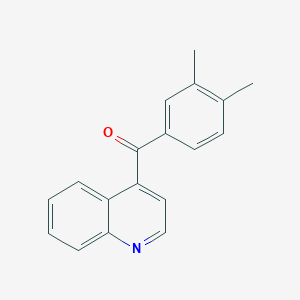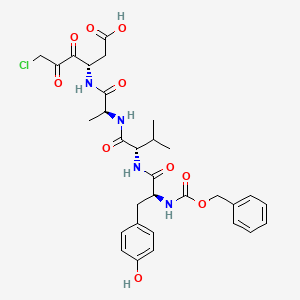![molecular formula C12H16FN B1459604 N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine CAS No. 1592901-49-9](/img/structure/B1459604.png)
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine
Übersicht
Beschreibung
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine, also known as FMe-CB1, is a research compound that originates from the cannabinoid family. It has a molecular weight of 193.26 g/mol .
Molecular Structure Analysis
The InChI code for N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine is1S/C12H16FN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 . This provides a detailed description of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Research Chemicals
Research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) have been synthesized and characterized, highlighting the importance of correct identification and the potential mislabeling of such compounds. This research underscores the intricate process of synthesis and analytical characterization involving chromatographic, spectroscopic, and mass spectrometric platforms, which are crucial for the identification of novel compounds (McLaughlin et al., 2016).
In Vitro Metabolism Studies
The in vitro metabolism of synthetic cannabinoids like 3,5-AB-CHMFUPPYCA has been investigated, revealing the qualitative similarity in metabolic patterns between isomers and identifying potential targets for urine analysis. This type of research demonstrates the methodologies for studying the metabolism of novel compounds, which could be relevant for understanding the biotransformation of N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine (Franz et al., 2017).
Novel Syntheses and Potential Antitumor Properties
Research into fluorinated compounds, such as the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, explores their potent cytotoxicity in vitro against certain cancer cell lines. This indicates the potential of fluorinated compounds in developing antitumor agents, suggesting an area of research that could be relevant for N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine (Hutchinson et al., 2001).
Analytical Characterization of Novel Compounds
Analytical characterization of novel compounds, including N,N-diallyltryptamine (DALT) and its derivatives, provides a framework for understanding the structural and chemical properties of new psychoactive substances. This research involves extensive analytical characterization techniques that are essential for the identification and study of new compounds (Brandt et al., 2017).
Eigenschaften
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-11(13)7-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHGTXABUTWEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)
amine hydrochloride](/img/structure/B1459529.png)




![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)




